molecular formula C6H6ClF3N2O2S B1412330 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365959-08-5

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1412330
CAS No.: 1365959-08-5
M. Wt: 262.64 g/mol
InChI Key: RDEAPUWAKSQJSW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure and functional groups

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to the modification of protein function. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective reagent in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the compound can inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming covalent bonds and altering protein function. This modification can inhibit enzyme activity or change protein-protein interactions, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, increasing its efficacy in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can reduce the compound’s efficacy and alter its impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific metabolic enzymes, leading to changes in the concentration of key metabolites. These effects can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and specificity in targeting cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target proteins and increase its efficacy in modifying cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole as the starting material.

  • Trifluoromethylation: The pyrazole ring is trifluoromethylated using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Sulfonylation: The trifluoromethylated pyrazole undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various pyrazole derivatives with different substituents.

Scientific Research Applications

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups. Similar compounds include:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoromethyl group.

  • 1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but different positions of methyl and trifluoromethyl groups.

  • 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

Properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAPUWAKSQJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165481
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365959-08-5
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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